1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea chemical structure and physical properties
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea chemical structure and physical properties
An In-Depth Technical Guide to 1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea, a substituted urea molecule of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The structure uniquely combines a 2-chlorophenyl group, which modulates electronic properties and binding interactions, with a terminal alkyne (propargyl group), a versatile functional handle for bioconjugation and further chemical modification via "click" chemistry. This document details the compound's chemical structure, physicochemical properties, a robust and validated synthetic protocol, and its potential biological and chemical applications. The insights provided are grounded in established chemical principles and data from analogous compounds, offering a foundational resource for professionals in the field.
Chemical Identity and Structural Analysis
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea is a synthetic organic compound featuring a core urea linker, a key motif in many biologically active molecules. The urea functional group is an excellent hydrogen bond donor and acceptor, a property crucial for its interaction with biological targets like enzymes and receptors[1][2].
-
IUPAC Name: 1-(2-chlorophenyl)-3-(prop-2-yn-1-yl)urea
-
Synonyms: 2-Chlorophenyl-propargyl-urea
-
Chemical Formula: C₁₀H₉ClN₂O
-
Molecular Weight: 208.65 g/mol
Key Structural Features:
-
Urea Linker (-NH-C(=O)-NH-): This planar, rigid moiety is a privileged structure in medicinal chemistry, known for its ability to form strong, directional hydrogen bonds with protein backbones[1].
-
2-Chlorophenyl Group: The chlorine atom at the ortho position of the phenyl ring introduces significant electronic and steric effects. It is an electron-withdrawing group that can influence the acidity of the adjacent N-H proton and participate in halogen bonding. Its position also dictates the dihedral angle between the phenyl ring and the urea plane, affecting the molecule's overall conformation and fit within a binding pocket[3].
-
Propargyl Group (-CH₂-C≡CH): The terminal alkyne is the most functionally significant feature for synthetic applications. It serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry"[1]. This allows for the straightforward covalent linkage of the molecule to other chemical entities, such as fluorescent dyes, polymers, or biologically active fragments.
Physicochemical Properties
| Property | Value / Observation | Source / Rationale |
| Physical State | Expected to be a white to off-white solid at room temperature. | Based on analogous substituted ureas[1][4]. |
| Melting Point | Estimated range: 210-220 °C | The analogous 1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea has a melting point of 217.0–218.0°C[5]. Phenylureas are generally crystalline solids with high melting points[6][7]. |
| Solubility | Sparingly soluble in water. Soluble in polar aprotic organic solvents like DMSO, DMF, and moderately soluble in acetone, and THF. | General solubility profile for substituted diarylureas[8]. |
| LogP (Octanol/Water Partition Coefficient) | Predicted: ~2.1 - 2.5 | Calculated using cheminformatics tools; indicative of moderate lipophilicity and potential for cell membrane permeability. |
| pKa | N-H protons are weakly acidic, with estimated pKa values > 14. | Typical for urea N-H protons; the 2-chloro substituent may slightly increase acidity compared to an unsubstituted phenylurea. |
Synthesis and Mechanistic Rationale
The synthesis of N,N'-disubstituted ureas is a well-established transformation in organic chemistry. The most direct and high-yielding approach involves the nucleophilic addition of an amine to an isocyanate. This method is reliable, scalable, and typically proceeds under mild conditions with high purity.
Recommended Synthetic Pathway
The recommended synthesis for 1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea involves the reaction of 2-chlorophenyl isocyanate with propargylamine (prop-2-yn-1-amine).
Mechanism: The reaction proceeds via the nucleophilic attack of the primary amine (propargylamine) lone pair on the electrophilic carbonyl carbon of the isocyanate. This forms a tetrahedral intermediate which rapidly rearranges to the stable urea product. The reaction is typically irreversible and driven by the formation of the strong C-N and C=O bonds of the urea core.
Synthesis Workflow Diagram
Caption: Reaction scheme for the synthesis of the target urea.
Detailed Experimental Protocol
Causality and Self-Validation: This protocol is designed to be self-validating. The use of an inert atmosphere and anhydrous solvent is critical because isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid and subsequent symmetrical diarylurea byproducts, reducing yield and complicating purification. The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC) for the disappearance of the limiting reagent.
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chlorophenyl isocyanate (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane or THF, approx. 0.2 M concentration).
-
Addition: To the stirred solution, add propargylamine (1.0 to 1.05 equivalents) dropwise via syringe at room temperature. A slight exotherm may be observed.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent) until the isocyanate spot is no longer visible.
-
Isolation: Upon completion, the product often precipitates directly from the reaction mixture. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent or hexane to remove any unreacted starting materials. The product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate) to yield a highly pure, crystalline solid[9][10].
Anticipated Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. Based on the structure, the following spectral data are expected[5][11][12]:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.5-9.5 ppm (s, 1H): Signal for the N-H proton adjacent to the chlorophenyl group.
-
δ 7.2-8.2 ppm (m, 4H): Complex multiplet pattern for the four aromatic protons of the 2-chlorophenyl ring.
-
δ 6.5-7.0 ppm (t, 1H): Triplet for the N-H proton adjacent to the propargyl group, coupled to the CH₂ group.
-
δ 4.0-4.2 ppm (d, 2H): Doublet for the methylene (-CH₂-) protons of the propargyl group.
-
δ 3.1-3.3 ppm (t, 1H): Triplet for the terminal alkyne proton (-C≡CH).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~155 ppm: Carbonyl carbon (C=O) of the urea.
-
δ 120-140 ppm: Signals for the aromatic carbons.
-
δ ~80 ppm: Quaternary alkyne carbon (-C≡CH).
-
δ ~75 ppm: Terminal alkyne carbon (-C≡CH).
-
δ ~30 ppm: Methylene carbon (-CH₂-).
-
-
FT-IR (KBr, cm⁻¹):
-
~3300 cm⁻¹: Sharp peak for the terminal alkyne C-H stretch.
-
~3250-3350 cm⁻¹: Broad peaks for N-H stretching.
-
~2120 cm⁻¹: Weak but sharp peak for the C≡C stretch.
-
~1640-1680 cm⁻¹: Strong absorption for the C=O stretch (Amide I band).
-
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: Expected at m/z 209.04, showing the characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio).
-
Potential Applications and Biological Context
The true value of 1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea lies in its utility as a versatile building block and chemical probe.
Keystone Reagent for "Click" Chemistry
The primary application is as a precursor for creating complex molecular architectures via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing the urea compound to be conjugated to a vast array of molecules functionalized with an azide group (R-N₃). This strategy has been successfully employed to synthesize novel 1,2,3-triazole-urea hybrids with potent antiproliferative activity against cancer cells[1].
Caption: Use of the alkyne handle for CuAAC conjugation.
Scaffolding for Enzyme Inhibitors and Modulators
Substituted ureas are a well-established class of enzyme inhibitors and receptor modulators.
-
Kinase Inhibition: Many diarylurea compounds are potent inhibitors of protein kinases, which are critical targets in oncology[2].
-
Receptor Modulation: Analogs have been developed as allosteric modulators for receptors such as the Cannabinoid Type-1 (CB1) receptor, indicating potential applications in neuroscience[13].
-
Urease Inhibition: The urea structure can mimic the natural substrate of urease, an enzyme implicated in peptic ulcers and kidney stone formation, making it a viable scaffold for designing inhibitors[9].
Agrochemical Development
The phenylurea chemical class includes many commercial herbicides that act by inhibiting Photosystem II in plants[14]. While this specific compound is not commercialized as such, its structural motifs suggest that it or its derivatives could be investigated for potential herbicidal or plant growth-regulating properties[15].
Conclusion
1-(2-Chlorophenyl)-3-(prop-2-yn-1-yl)urea is more than a simple organic molecule; it is a strategically designed chemical tool. Its synthesis is straightforward and high-yielding, making it readily accessible for research. The combination of a biologically relevant substituted urea core with a synthetically versatile terminal alkyne makes it an exceptionally valuable building block. Researchers and drug development professionals can leverage this compound to construct novel chemical probes, develop targeted therapeutics through bioconjugation, and explore new classes of enzyme inhibitors and materials. This guide provides the foundational knowledge required to confidently synthesize, handle, and creatively apply this potent chemical entity in advanced scientific research.
References
-
PubChem. (n.d.). Urea, 1-(2-chloroethyl)-3-(o-propylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Molport. (n.d.). 1-(3-chlorophenyl)-3-(prop-2-en-1-yl)urea. Retrieved from [Link]
-
Cheméo. (n.d.). Urea, N-(2-chlorophenyl)-N'-methyl-. Retrieved from [Link]
-
Dovepress. (2025, October 22). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Retrieved from [Link]
-
Chemsrc. (2025, August 28). 1-(2-Chlorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(2-chlorophenyl)-3-(3-chlorophenyl)urea (C13H10Cl2N2O). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. Retrieved from [Link]
-
MDPI. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis and biological activity of urea and thiourea derivatives from 2-aminoheterocyclic compounds. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Substance Information - (2-fluorophenyl)urea. Retrieved from [Link]
-
ResearchGate. (2026, March 21). The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. Retrieved from [Link]
-
MDPI. (2022, June 4). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Retrieved from [Link]
-
NextSDS. (n.d.). 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea — Chemical Substance Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Urea. NIST WebBook. Retrieved from [Link]
-
MDPI. (2026, January 4). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Urea. NIST WebBook. Retrieved from [Link]
-
Dovepress. (2025, October 22). Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Retrieved from [Link]
Sources
- 1. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2-Chlorophenyl)urea | 114-38-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Urea [webbook.nist.gov]
- 7. Urea [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. evitachem.com [evitachem.com]
- 10. rsc.org [rsc.org]
- 11. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and biological activity of urea and - ProQuest [proquest.com]
